![molecular formula C24H27N3O B5089572 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5089572.png)
9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole
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Overview
Description
9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole, also known as EFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EFC belongs to the class of carbazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole is not fully understood. However, it has been suggested that 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and cell division, which can be beneficial in the treatment of cancer. 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole has also been shown to have antioxidant properties, which can be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole has also been shown to inhibit the activity of acetylcholinesterase, which can be beneficial in the treatment of Alzheimer's disease. In addition, 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole in lab experiments is its high photoluminescence efficiency, which makes it a suitable candidate for use in OLEDs. 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole has also been shown to have low toxicity, which makes it a safer alternative to other compounds that are currently used in medicine. However, one of the limitations of using 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole. One of the future directions is to study its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another future direction is to study the structure-activity relationship of 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole and its derivatives to identify compounds with improved properties. Furthermore, the development of new methods for the synthesis of 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole and its derivatives can lead to the discovery of new compounds with potential applications in medicine and other fields.
Synthesis Methods
9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole can be synthesized using various methods, including Suzuki-Miyaura coupling, Pd-catalyzed coupling, and Buchwald-Hartwig coupling. The most commonly used method for the synthesis of 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole is the Suzuki-Miyaura coupling, which involves the reaction between 9-ethyl-9H-carbazole-3-boronic acid and 4-(2-furylmethyl)-1-bromo-piperazine in the presence of a palladium catalyst.
Scientific Research Applications
9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole has also been shown to have antibacterial and antifungal properties. In addition, 9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency.
properties
IUPAC Name |
9-ethyl-3-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-2-27-23-8-4-3-7-21(23)22-16-19(9-10-24(22)27)17-25-11-13-26(14-12-25)18-20-6-5-15-28-20/h3-10,15-16H,2,11-14,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHRWUNLRRWKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CO4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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